

Application Notes and Protocols: Total Synthesis of (-)-Bactobolin A

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of (-)-bactobolin A, a natural product with significant antitumor and antibacterial properties. The information compiled herein is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

(-)-Bactobolin A is a polyketide-peptide natural product first isolated from Pseudomonas yoshidomiensis. It exhibits a broad spectrum of biological activity, including potent antibacterial action against Gram-positive and Gram-negative bacteria, as well as cytotoxic effects on various cancer cell lines.[1] Its unique mode of action involves binding to the 50S subunit of the bacterial ribosome at a novel site, leading to the inhibition of protein synthesis.[2] The complex molecular architecture of (-)-bactobolin A, featuring a densely functionalized bicyclic lactone core and five contiguous stereocenters, has made it a challenging target for total synthesis. This document details a successful and efficient stereocontrolled synthesis of (-)-bactobolin A developed by the Švenda group, alongside a summary of other notable synthetic strategies.[3]

Comparative Summary of Synthetic Strategies

Several research groups have reported on the total synthesis of bactobolin A. The following table summarizes the key quantitative data from the most prominent approaches, offering a



comparative perspective on their efficiency.

Synthetic Route	Key Features	Number of Steps (Longest Linear Sequence)	Overall Yield	Starting Material
Švenda (2020)	Enantiospecific, stereocontrolled	16	10%	(-)-Quinic acid
Weinreb (1988)	Racemic	22	<1%	(±)-Cyclohex-3- enol
Sathyamoorthi et al. (In Progress)	Sulfamate- tethered aza- Wacker cyclization	Not yet completed	Not applicable	Commercially available cyclitol

Retrosynthetic Analysis of the Švenda Synthesis

The enantioselective total synthesis of (-)-bactobolin A by Švenda and coworkers commences from the chiral pool starting material, (-)-quinic acid. The retrosynthetic strategy is outlined below. The key disconnections involve a late-stage amide coupling, an intramolecular alkoxycarbonylation to form the bicyclic lactone, and a crucial Rh(II)-catalyzed C-H amination to construct the oxazolidinone ring. The carbon skeleton is primarily assembled through a stereoselective vinylogous aldol reaction.



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Caption: Retrosynthetic analysis of (-)-bactobolin A.



Experimental Protocols: Key Reactions of the Švenda Synthesis

The following protocols are adapted from the supporting information of the total synthesis of (-)-bactobolin A by Vojáčková et al. (2020).

Stereoselective Vinylogous Aldol Reaction

This key step establishes the C3 quaternary stereocenter and introduces the dichloromethyl group.

- Reaction Scheme:
 - A silyl dienol ether (derived from a (-)-quinic acid derivative) reacts with 1,1dichloroacetone in the presence of a Lewis acid.
- Materials:
 - Silyl dienol ether (1.0 equiv)
 - 1,1-Dichloroacetone (1.5 equiv)
 - Titanium tetrachloride (TiCl₄, 1.1 equiv)
 - Dichloromethane (CH₂Cl₂, anhydrous)
- Procedure:
 - A solution of the silyl dienol ether in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (argon or nitrogen).
 - TiCl₄ is added dropwise, and the mixture is stirred for 30 minutes.
 - A solution of 1,1-dichloroacetone in anhydrous CH₂Cl₂ is added dropwise.
 - The reaction is stirred at -78 °C for 2 hours or until TLC analysis indicates complete consumption of the starting material.



- The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- The mixture is allowed to warm to room temperature and extracted with CH2Cl2.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Rh(II)-Catalyzed C-H Amination

This diastereoselective reaction forms the pivotal C4-N bond and sets the configuration of the axial amine.

- Reaction Scheme:
 - An aliphatic carbamate is cyclized via an intramolecular C-H amination catalyzed by a rhodium(II) complex.
- Materials:
 - Carbamate precursor (1.0 equiv)
 - Rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.05 equiv)
 - Magnesium oxide (MgO, 2.0 equiv)
 - Iodosylbenzene (PhIO, 1.5 equiv)
 - Dichloromethane (CH₂Cl₂, anhydrous)
- Procedure:
 - To a stirred suspension of the carbamate precursor, MgO, and Rh₂(OAc)₄ in anhydrous
 CH₂Cl₂ at room temperature is added PhIO in one portion.
 - The reaction mixture is stirred vigorously at room temperature for 16 hours.



- The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to yield the oxazolidinone product.

Intramolecular Alkoxycarbonylation

This step constructs the bicyclic lactone framework of (-)-bactobolin A.

- Reaction Scheme:
 - An enolate is generated in the presence of an activated oxazolidinone, leading to an intramolecular cyclization.
- Materials:
 - Nosyl-activated oxazolidinone (1.0 equiv)
 - Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv)
 - Tetrahydrofuran (THF, anhydrous)
- Procedure:
 - To a solution of the nosyl-activated oxazolidinone in anhydrous THF at -78 °C is added NaH portionwise.
 - The reaction mixture is stirred at -78 °C for 1 hour.
 - The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
 - The crude product is then subjected to the subsequent deprotection step without further purification.



Forward Synthesis Workflow

The forward synthesis of (-)-bactobolin A, as executed by the Švenda group, is a testament to strategic planning and stereocontrol. The following diagram illustrates the progression from the chiral starting material to the final natural product.



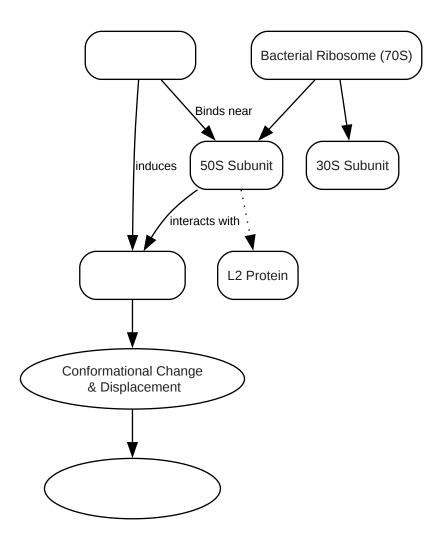
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Caption: Forward synthesis workflow for (-)-bactobolin A.

Biological Mechanism of Action

(-)-Bactobolin A exerts its antibacterial effects by targeting the bacterial ribosome, a crucial cellular machinery for protein synthesis. Specifically, it binds to the 50S subunit in proximity to the L2 protein. This binding event induces a conformational change in the peptidyl-site tRNA, displacing it and ultimately stalling protein synthesis, which is lethal to the bacterium.





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Caption: Mechanism of action of (-)-bactobolin A.

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